molecular formula C17H17N5O3S B2997362 (E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1376439-72-3

(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No. B2997362
CAS RN: 1376439-72-3
M. Wt: 371.42
InChI Key: UHOLVAMEFFJLOM-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are often used in medicinal chemistry and drug design due to their bioactive properties .


Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. In this case, the amine would likely be a complex molecule containing the 4-methoxy-3-(tetrazol-1-yl)phenyl and 4-methylphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tetrazol-1-yl group would introduce a five-membered ring containing four nitrogen atoms into the structure, while the methoxy and methylphenyl groups would provide additional complexity .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions or be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives exhibit potential as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable for this application (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Crystal Structure Studies

  • Tetrazole Derivatives : Al-Hourani et al. (2015) conducted a study on the crystal structure of tetrazole derivatives, including 4-{5-(4-methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide. This research contributes to the understanding of the molecular structure of such compounds and their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Anticancer Applications

  • Microtubule-Targeted Anticancer Agents : Reddy et al. (2013) synthesized and evaluated a series of (E)-N-aryl-2-arylethenesulfonamides for anticancer activity. Some compounds exhibited potent cytotoxicity against various cancer cell lines, indicating their potential as microtubule-targeted anticancer agents (Reddy et al., 2013).

Antimicrobial Activities

  • Pyrazole Pyrimidone Derivatives : Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, showing antimicrobial activity against various bacteria and fungi. This research suggests the potential of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Neuropharmacological Applications

  • 5-HT6 Receptor Antagonists : A study by Hirst et al. (2006) on SB-399885, a structurally similar sulfonamide, showed it to be a potent, selective 5-HT6 receptor antagonist with potential cognitive enhancing properties. This suggests the relevance of similar compounds in treating cognitive deficits such as in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Cell Growth and Drug Sensitivity Assays

  • Tetrazolium Salts in Cell Assays : Scudiero et al. (1988) discussed the use of tetrazolium salts, similar to the tetrazole group in the target compound, for measuring cell growth and drug sensitivity. These salts are crucial in developing assays for cellular pharmacology and biology (Scudiero et al., 1988).

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as inhibitors of enzymes. They are often used as antibiotics, as they can inhibit the growth of bacteria by blocking the synthesis of folic acid, a nutrient that the bacteria need to grow .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information on safety and hazards .

Future Directions

The study and development of sulfonamide derivatives is a vibrant field of research, particularly in the area of drug discovery. Future research could explore the bioactivity of this compound and its potential uses in medicine .

properties

IUPAC Name

(E)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-13-3-5-14(6-4-13)9-10-26(23,24)19-15-7-8-17(25-2)16(11-15)22-12-18-20-21-22/h3-12,19H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOLVAMEFFJLOM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide

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